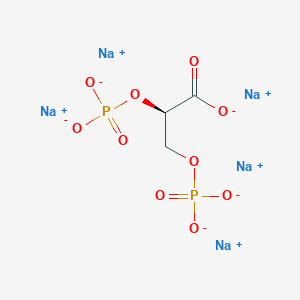

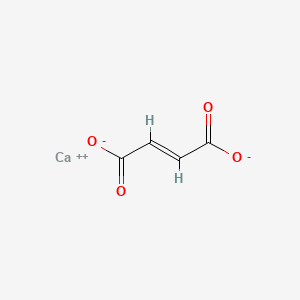

![molecular formula C₂₃H₃₅D₈N₅O₆S B1140953 N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide CAS No. 1217717-09-3](/img/structure/B1140953.png)

N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound mentioned belongs to a class of synthetic molecules that are often explored for their potential in therapeutic applications, given the specificity of its structure which suggests a complex synthesis pathway and potentially significant biological activity. Such compounds are typically designed to interact with biological targets with high specificity.

Synthesis Analysis

Synthesis of complex molecules like the one often involves multi-step organic synthesis, starting from simpler precursors. Methods might include regioselective chlorination, cyclization reactions, and the use of protecting groups to achieve the desired structural complexity. The synthesis pathway would be designed to incorporate the diverse functional groups and chiral centers present in the molecule efficiently (S. I. Zav'yalov et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques allow for the determination of the molecular framework, stereochemistry, and conformational preferences of the molecule (U. Girreser et al., 2016).

Chemical Reactions and Properties

The reactivity of the compound is influenced by its functional groups and structural framework. For instance, amide bonds, ether linkages, and thienoimidazole moieties would contribute to its chemical stability, solubility, and potential interactions with biological targets. Reactivity can also be explored through functional group transformations, providing insights into possible metabolic pathways and derivatives (K. Horspool et al., 1990).

科学的研究の応用

Chiral Coordination Polymers

The compound is used in the formation of chiral one- and two-dimensional silver(I)-biotin coordination polymers. These polymers showcase a variety of coordination environments for the Ag(I) cations, ranging from trigonal to tetrahedral and square-pyramidal, influenced by the specific anions present and the conformation of the valeric acid side chain. The resulting structures display diverse solid-state structures and are stabilized by various hydrogen bonds and other interactions, highlighting the compound's role in the formation of complex chiral networks (Altaf & Stoeckli-Evans, 2013).

Synthesis of Biotin and Related Compounds

The compound is pivotal in the regioselective chlorination and synthesis of biotin and related compounds. For instance, it plays a role in the synthesis of tetradehydrobiotin esters, key intermediates in biotin synthesis, indicating its importance in the synthesis of biologically significant molecules (Zav’yalov et al., 2006).

Preparation of Novel Biosensors

Research indicates the compound's utility in the synthesis of biotin pre-functionalized linkers, which are critical for the single-step preparation of new biosensor probes. This application highlights its importance in the development of biosensors and related analytical devices (Banasik, 2017).

Synthesis of Imidazolidine and Pyrrolidine Derivatives

The compound is also involved in the microwave-assisted synthesis of imidazolidine and pyrrolidine derivatives, underpinning its role in the efficient and rapid synthesis of these compounds, which have potential pharmaceutical applications (Brouillette et al., 2007).

Tumor Imaging Applications

Furthermore, the compound has been utilized in the synthesis and evaluation of ligands like Bis(thiosemicarbazone)- Biotin for tumor imaging applications. These ligands, after being radiolabeled, have shown significant initial tumor uptake and favorable tumor/muscle ratios, indicating their potential as SPECT-radiopharmaceuticals for tumor imaging (Singh et al., 2016).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.

将来の方向性

This would involve proposing further studies that could be done to learn more about the compound, such as testing it in different conditions, studying its derivatives, or investigating its potential uses.

Please note that these steps may vary depending on the specific compound and the context in which it is being studied. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a professional chemist.

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[3-[2-[2-(3-amino-1,1,2,2-tetradeuteriopropoxy)ethoxy]ethoxy]-2,2,3,3-tetradeuteriopropyl]amino]-2-oxoethyl]-N-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43N5O6S/c1-28(21(30)7-3-2-6-19-22-18(17-35-19)26-23(31)27-22)16-20(29)25-9-5-11-33-13-15-34-14-12-32-10-4-8-24/h18-19,22H,2-17,24H2,1H3,(H,25,29)(H2,26,27,31)/t18-,19-,22-/m0/s1/i4D2,5D2,10D2,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPLNHULTOXKFM-WABRHZOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCCCOCCOCCOCCCN)C(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CN)C([2H])([2H])OCCOCCOC([2H])([2H])C([2H])([2H])CNC(=O)CN(C)C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-Amino-4,7,10-trioxatridecanyl-2,2',3,3',11,11',12,12'-d8)-N-methyl-N-biotinylglycinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

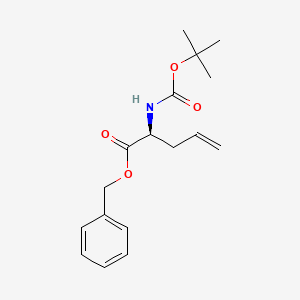

![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)

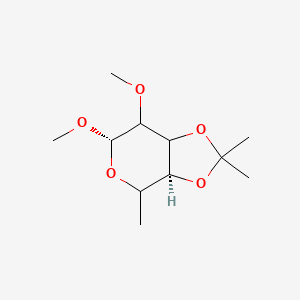

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

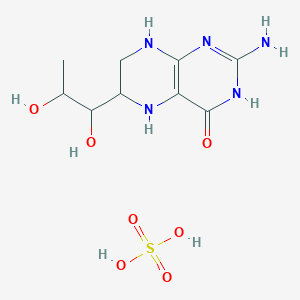

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)